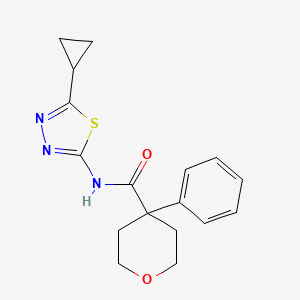

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position. The molecule is further functionalized with a 4-phenyltetrahydro-2H-pyran-4-carboxamide moiety, which introduces a conformationally flexible oxygen-containing ring system.

Properties

Molecular Formula |

C17H19N3O2S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyloxane-4-carboxamide |

InChI |

InChI=1S/C17H19N3O2S/c21-15(18-16-20-19-14(23-16)12-6-7-12)17(8-10-22-11-9-17)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,18,20,21) |

InChI Key |

JJALVUITVOBZEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the cyclopropyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyclopropyl group or the thiadiazole ring, leading to the formation of different reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or cyclopropyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different cyclopropyl derivatives.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a drug candidate for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and other functional groups may interact with enzymes or receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The cyclopropyl group in the target compound may enhance metabolic stability compared to sulfur-linked substituents (e.g., methylthio or benzylthio), which are prone to oxidative degradation .

Physical Properties

Melting points and yields of analogous thiadiazole derivatives are summarized below:

Analysis :

- Higher yields (>80%) are observed for compounds with bulky substituents (e.g., benzylthio in 5h), suggesting steric effects may stabilize intermediates during synthesis .

- Melting points correlate with substituent polarity: methylthio (5f) and ethylthio (5g) derivatives exhibit higher melting points (158–170°C) compared to halogenated benzylthio analogs (132–140°C) .

- No data are available for the target compound’s physical properties, highlighting a gap in the literature.

Comparison :

- The use of triethylamine as a base in contrasts with the unspecified conditions for the target compound, but the core amide-forming strategy is consistent .

- Yields for thiadiazole derivatives in (68–88%) suggest efficient protocols, though cyclopropane introduction may require specialized reagents (e.g., cyclopropanation agents) .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 330.4 g/mol. The compound features a thiadiazole ring that is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Structure Representation

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4O2S |

| Molecular Weight | 330.4 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 4 |

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiadiazole compounds, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry tested this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Mechanism : Another research article focused on the compound's ability to modulate inflammatory pathways. It was found to significantly reduce the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.